A Comprehensive Technical Guide to 4-(3,4,5-Trifluorophenyl)phenethyl alcohol
A Comprehensive Technical Guide to 4-(3,4,5-Trifluorophenyl)phenethyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest database searches, a specific Chemical Abstracts Service (CAS) number for 4-(3,4,5-Trifluorophenyl)phenethyl alcohol has not been identified. This suggests the compound may be a novel chemical entity. The following guide is a scientifically-grounded technical overview based on established chemical principles and data from closely related analogues.
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry.[1] Fluorination can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] The trifluorophenyl moiety, in particular, is a prevalent feature in many pharmaceuticals, valued for its ability to enhance central nervous system penetration and modulate electronic properties.[5][6] This guide provides a detailed technical exploration of a promising, albeit novel, compound: 4-(3,4,5-Trifluorophenyl)phenethyl alcohol. We will delve into its hypothetical synthesis, predicted physicochemical properties, and potential applications in drug discovery, drawing upon established methodologies for analogous chemical structures.
Predicted Physicochemical Properties
While experimental data for the title compound is unavailable, we can extrapolate its likely properties from structurally similar molecules. A comparative analysis is presented in Table 1. The introduction of the 3,4,5-trifluorophenyl group is expected to significantly increase the lipophilicity (logP) and molecular weight compared to unsubstituted phenethyl alcohol.
Table 1: Comparative Physicochemical Properties of Phenethyl Alcohol and Related Fluorinated Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling/Melting Point (°C) |
| 4-(3,4,5-Trifluorophenyl)phenethyl alcohol | Not Found | C₁₄H₁₁F₃O | 256.23 (Calculated) | Not Determined |
| Phenethyl alcohol | 60-12-8 | C₈H₁₀O | 122.17 | 219-221 (Boiling) |
| 4-(Trifluoromethyl)phenethyl alcohol | 2968-93-6 | C₉H₉F₃O | 190.16 | >110 (Flash Point) |
| 3-(Trifluoromethyl)phenethyl alcohol | 455-01-6 | C₉H₉F₃O | 190.16 | 102 (Boiling at 12 mmHg) |
Proposed Synthesis Pathway
A robust and versatile approach to synthesizing 4-(3,4,5-Trifluorophenyl)phenethyl alcohol involves a two-step sequence: a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by the reduction of a ketone intermediate.[7][8]
Caption: Proposed two-step synthesis of 4-(3,4,5-Trifluorophenyl)phenethyl alcohol.
Experimental Protocol: Synthesis
Part 1: Suzuki-Miyaura Coupling for the Synthesis of 4-(3,4,5-Trifluorophenyl)acetophenone
This protocol is adapted from established procedures for Suzuki-Miyaura couplings.[9][10]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromoacetophenone (1.0 eq), 3,4,5-trifluorophenylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate, 4-(3,4,5-trifluorophenyl)acetophenone.
Part 2: Reduction to 4-(3,4,5-Trifluorophenyl)phenethyl alcohol
This is a standard ketone reduction protocol.[11]
-
Reaction Setup: Dissolve the intermediate from Part 1 in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with ethyl acetate.
-
Final Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be further purified by recrystallization or column chromatography.
Characterization and Analytical Workflow
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.
Caption: Analytical workflow for product characterization.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the ethyl alcohol chain.
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments in the molecule.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds, providing distinct signals for the fluorine atoms on the phenyl ring.[12][13][14] The coupling patterns will provide further structural confirmation.
-
High-Resolution Mass Spectrometry (HRMS): This will determine the exact mass of the molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Applications in Drug Development
The unique structural features of 4-(3,4,5-Trifluorophenyl)phenethyl alcohol make it an intriguing candidate for various applications in drug discovery.
-
Neuropharmacology: The phenethyl alcohol scaffold is present in a number of neuroactive compounds. The addition of the highly lipophilic trifluorophenyl group could enhance blood-brain barrier permeability, making this a valuable building block for central nervous system (CNS) drug candidates.[2][6]
-
Antimicrobial and Preservative Agents: Phenethyl alcohol and its derivatives are known for their antimicrobial properties and are used as preservatives in pharmaceutical and cosmetic formulations.[15][16][17] The fluorinated analogue could exhibit enhanced or modified antimicrobial activity.
-
Enzyme Inhibitors: The trifluorophenyl group can engage in specific interactions within enzyme active sites, potentially leading to potent and selective inhibitors for various therapeutic targets.[6]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) is not available, based on related phenethyl alcohol derivatives, this compound should be handled with care in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact.
Conclusion
4-(3,4,5-Trifluorophenyl)phenethyl alcohol represents a novel chemical entity with significant potential in medicinal chemistry and drug development. This guide provides a foundational framework for its synthesis, characterization, and potential applications. The strategic combination of the phenethyl alcohol motif with a trifluorinated phenyl ring offers a promising scaffold for the design of new therapeutic agents with potentially enhanced pharmacological properties. Further research into this and related compounds is warranted to fully explore their therapeutic potential.
References
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Prothero, J. (2025, June 18). How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates? Prothero. [Link]
-
Criquet, J., Lounsbury, N., & Schlenk, D. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10796–10805. [Link]
-
Dey, S., & Wuest, W. M. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 17(2), 281. [Link]
-
Wang, Y., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(21), 7435–7443. [Link]
-
Zhu, M.-H., et al. (2023). meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives via Pd/NBE relay catalysis. Nature Communications, 14(1), 7111. [Link]
-
Scheib, R., et al. (2020). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. Membranes, 10(11), 346. [Link]
-
Shishkina, O. V., et al. (2002). Synthesis and properties of luminophores derived from fluorinated biphenyls. Russian Chemical Bulletin, 51(10), 1934–1940. [Link]
-
Foroozandeh, M., & Kirsch, P. (2022). 19 F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 9879–9891. [Link]
-
Sirilun, S., et al. (2017). Phenethyl alcohol is an effective non-traditional preservative agent for cosmetic preparations. Asian Journal of Pharmaceutical and Clinical Research, 10(8), 129. [Link]
-
O'Hagan, D. (2010). Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Journal of Fluorine Chemistry, 131(10), 1071–1076. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Schmidt, S., et al. (2018). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Frontiers in Microbiology, 9. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
Young, A. T., et al. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ACS Environmental Au, 3(3), 195–204. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. [Link]
- CN111039750A - A kind of method for preparing 4-tert-butylphenethyl alcohol - Google P
-
Fierro, V., et al. (2020). Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. Polymers, 12(12), 2841. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Phenethyl alcohol. In Wikipedia. [Link]
- CN111978154A - Preparation method of 4-octyl phenethyl alcohol - Google P
-
Szabo, M., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Omega, 6(44), 29335–29348. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Drugs.com. (2026, January 8). Drugs Containing Excipient (Inactive Ingredient) PHENETHYL ALCOHOL. [Link]
-
Smith, C. D., et al. (2007). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 84(4), 682. [Link]
-
Al-Zoubi, R. M. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
- EP0449603A1 - Production of 4-hydroxyphenethyl alcohol - Google P
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. drugpatentwatch.com [drugpatentwatch.com]
